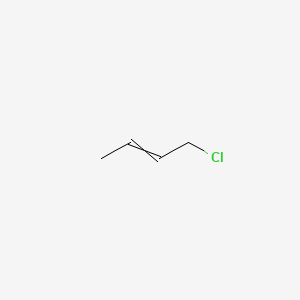

2-Butene, 1-chloro-

Description

Contextualization within Allylic Halide Chemistry

2-Butene, 1-chloro- is a prototypical allylic halide. This classification is central to understanding its chemical behavior. Allylic halides are characterized by a halogen atom bonded to an sp³-hybridized carbon atom that is adjacent to a carbon-carbon double bond (the allyl group). This structural motif imparts significantly higher reactivity compared to their saturated counterparts (alkyl halides) or even their vinylic isomers. quora.comunacademy.com

The enhanced reactivity of allylic halides, including 2-Butene, 1-chloro-, stems from the stability of the carbocation intermediate formed during nucleophilic substitution reactions. quora.comlumenlearning.com When the chlorine atom departs as a chloride ion, it leaves behind an allyl cation. This cation is stabilized by resonance, as the positive charge is delocalized over two carbon atoms. quora.comlumenlearning.com This resonance stabilization lowers the activation energy for both Sₙ1 and Sₙ2 reaction pathways, making compounds like 2-Butene, 1-chloro- highly reactive. chegg.comchegg.com For Sₙ2 reactions, the transition state is stabilized by the interaction between the nucleophile's orbital and the conjugated pi system of the allyl group. libretexts.org

Significance as a Key Reactive Intermediate in Organic Synthesis

Due to its heightened reactivity, 2-Butene, 1-chloro- serves as a valuable and versatile reactive intermediate in organic synthesis. It is a crucial building block for introducing the four-carbon crotyl group into a wide range of molecules. guidechem.com Its utility is demonstrated in several fundamental reaction types:

Nucleophilic Substitution Reactions: The chlorine atom acts as an effective leaving group and can be readily displaced by a variety of nucleophiles. For instance, reaction with hydroxide (B78521) ions can produce crotyl alcohol, while other nucleophiles can be used to synthesize ethers, esters, and other functionalized butenes.

Electrophilic Addition Reactions: The carbon-carbon double bond is susceptible to attack by electrophiles. This allows for addition reactions with halogens or hydrogen halides, leading to the formation of di-halogenated or more complex halogenated alkanes.

Elimination Reactions: In the presence of a strong base, 2-Butene, 1-chloro- can undergo an elimination reaction to form 1,3-butadiene (B125203), a conjugated diene that is a key monomer in the production of synthetic rubber.

Organometallic Chemistry: It is used as a butenylating agent, reacting with magnesium to form a Grignard reagent (crotylmagnesium chloride) or with other metals and organometallic compounds. chemicalbook.com For example, it reacts with trichlorosilane (B8805176) in the presence of a copper catalyst to yield crotyltrichlorosilanes, which are themselves useful synthetic reagents. chemicalbook.com

This versatility makes 2-Butene, 1-chloro- a key starting material for synthesizing more complex molecules, including various pharmaceuticals and agrochemicals. guidechem.com

Overview of Current Research Landscape and Academic Inquiry

The academic interest in 2-Butene, 1-chloro- is primarily focused on leveraging its unique reactivity for synthetic applications and for fundamental studies of reaction mechanisms. One area of investigation involves the hydrochlorination of 1,3-butadiene, where 2-Butene, 1-chloro- is the thermodynamically favored product, while its isomer, 3-chloro-1-butene (B1220285), is the kinetic product. Research explores how reaction conditions such as temperature, catalysts (like copper(I) chloride), and reaction time can be manipulated to control the isomeric ratio of the products. google.com

Furthermore, the compound is a model substrate for studying the kinetics and mechanisms of nucleophilic substitution (Sₙ1 vs. Sₙ2) and elimination reactions. Its isomerization to and from 3-chloro-1-butene is also a subject of academic study. acs.org In modern synthetic chemistry, research continues to explore its use in metal-catalyzed cross-coupling reactions. For example, its reaction with palladium catalysts can form crotyl palladium chloride dimers, which are important catalysts for reactions like the Suzuki-Miyaura coupling. These investigations aim to probe structure-reactivity relationships and develop new synthetic methodologies. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

1-chlorobut-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Cl/c1-2-3-4-5/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKRILODNOEEPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052258 | |

| Record name | 1-Chloro-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591-97-9 | |

| Record name | Crotyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butene, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloro-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2 Butene, 1 Chloro

Advanced Synthesis Routes for 2-Butene, 1-chloro-

The preparation of 1-chloro-2-butene (B1196595) can be approached through various advanced synthetic strategies. These routes include methods focusing on high regio- and stereoselectivity, direct halogenation, functional group interconversion from alcohols, and electrophilic additions to conjugated systems.

A primary challenge in synthesizing 1-chloro-2-butene is controlling regioselectivity, particularly in reactions that can yield isomeric products. The electrophilic addition of hydrogen chloride to 1,3-butadiene (B125203) is a classic example where reaction conditions dictate the product distribution between the 1,2-adduct (3-chloro-1-butene) and the 1,4-adduct (1-chloro-2-butene). chemistryconnected.comjove.com

The formation of these products is governed by kinetic versus thermodynamic control. jove.com At lower temperatures, the reaction is under kinetic control, favoring the faster-formed 1,2-addition product, 3-chloro-1-butene (B1220285). jove.comjove.com This is because the transition state leading to this product is lower in energy. jove.com However, at elevated temperatures, the reaction becomes reversible and is under thermodynamic control. jove.comjove.com Under these conditions, the more stable, conjugated 1,4-addition product, 1-chloro-2-butene, predominates in the equilibrium mixture. jove.com The greater stability of 1-chloro-2-butene arises from its more substituted double bond. jove.com

The stereoselectivity of these reactions can also be influenced, leading to mixtures of (E) and (Z) isomers of 1-chloro-2-butene. The trans (E) isomer is generally the major component in commercial samples.

| Reaction Condition | Favored Product | Type of Control | Rationale | Citation |

|---|---|---|---|---|

| Low Temperature (e.g., -80 °C) | 3-chloro-1-butene (1,2-adduct) | Kinetic | The 1,2-adduct is formed faster due to a more stable transition state (positive charge on a secondary carbon). | jove.comjove.com |

| High Temperature (e.g., >40 °C) | 1-chloro-2-butene (1,4-adduct) | Thermodynamic | The 1,4-adduct is the more stable isomer (more substituted double bond) and predominates at equilibrium. | jove.comjove.comdoubtnut.com |

| Presence of Lewis Acid Catalyst (e.g., FeCl₃) | Can influence the rate of isomerization towards the thermodynamic product. | Thermodynamic | Catalyst facilitates the equilibrium between the kinetic and thermodynamic products. |

Direct halogenation of alkenes, such as 2-butene, with chlorine (Cl₂) typically leads to vicinal dihalides (2,3-dichlorobutane) through an electrophilic addition mechanism. quora.comlibretexts.org However, to achieve mono-chlorination at the allylic position to form 1-chloro-2-butene, free-radical halogenation conditions are necessary. wikipedia.orglscollege.ac.in

This type of reaction is characteristic of alkanes and the alkyl portions of other molecules when exposed to UV light or high temperatures. wikipedia.orglscollege.ac.in The mechanism proceeds via a free-radical chain reaction involving initiation, propagation, and termination steps. wikipedia.org

Initiation: The chlorine molecule undergoes homolytic cleavage by UV light to form two chlorine radicals (Cl•). wikipedia.orglscollege.ac.in

Propagation: A chlorine radical abstracts a hydrogen atom from an allylic position of 2-butene, which is favorable due to the resonance stabilization of the resulting allylic radical. This radical then reacts with another molecule of Cl₂ to yield 1-chloro-2-butene and a new chlorine radical, which continues the chain.

Termination: The reaction ceases when two radicals combine. wikipedia.org

While effective, free-radical chlorination can be notoriously unselective, often producing a mixture of monochlorinated isomers and polychlorinated products. wikipedia.org For more selective allylic halogenation, reagents like N-bromosuccinimide (NBS) are commonly used for bromination; analogous conditions for chlorination are more challenging but can be achieved. srmist.edu.inyoutube.com

A reliable and common laboratory-scale method for preparing pure isomers of 1-chloro-2-butene is through the nucleophilic substitution of crotyl alcohol (2-buten-1-ol). chemicalbook.comchemicalbook.com In this pathway, the hydroxyl (-OH) group, which is a poor leaving group, is first converted into a good leaving group. ncert.nic.in

This transformation can be accomplished using various chlorinating agents. Reagents such as thionyl chloride (SOCl₂), oxalyl chloride, or a combination of triphenylphosphine (B44618) (Ph₃P) and a chlorine source like carbon tetrachloride (CCl₄) are effective. chemicalbook.com The alcohol reacts with the agent to form an intermediate where the hydroxyl group is converted into a species that can be easily displaced by a chloride ion.

For instance, reacting crotyl alcohol with triphenylphosphine and oxalyl dichloride provides a route to 1-chloro-2-butene. chemicalbook.com These methods are particularly useful for obtaining specific isomers if the starting alcohol is stereochemically pure. chemicalbook.comchemicalbook.com

| Chlorinating Reagent | Reaction Principle | Citation |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Converts the alcohol to an alkyl chlorosulfite, which then decomposes to the alkyl chloride and sulfur dioxide. | ncert.nic.in |

| Triphenylphosphine (Ph₃P) / CCl₄ | Forms a phosphonium (B103445) salt intermediate, which is then displaced by chloride. | chemicalbook.comchemicalbook.com |

| Oxalyl Dichloride / Triphenylphosphine Oxide | Activates the alcohol for nucleophilic attack by chloride. | chemicalbook.com |

| Concentrated HCl | Protonates the hydroxyl group to form water, a good leaving group, which is then displaced. Often requires a catalyst like ZnCl₂. | ncert.nic.in |

The hydrochlorination of 1,3-butadiene is a significant industrial and laboratory method for synthesizing 1-chloro-2-butene. google.comchegg.com This reaction is a classic example of electrophilic addition to a conjugated diene system. chemistryconnected.comlibretexts.org The process involves the addition of one equivalent of hydrogen chloride (HCl) across the diene. chemistryconnected.com

The mechanism begins with the protonation of one of the double bonds by HCl. jove.com This initial step preferentially forms a resonance-stabilized allylic carbocation, which is more stable than other possible carbocation intermediates. libretexts.org This allylic cation has two resonance structures, with the positive charge delocalized over carbons 2 and 4. chemistryconnected.com The chloride ion (Cl⁻) can then attack either of these electrophilic centers. jove.com

Attack at C2 results in the 1,2-addition product, 3-chloro-1-butene (the kinetic product). chemistryconnected.com

Attack at C4 results in the 1,4-addition product, 1-chloro-2-butene (the thermodynamic product). chemistryconnected.com

As discussed previously (Section 2.1.1), the product ratio is highly dependent on the reaction temperature, with higher temperatures favoring the formation of 1-chloro-2-butene. jove.comjove.com Industrial processes may use catalysts, such as copper(I) chloride, to facilitate the reaction. A patented process describes heating 1,3-butadiene and hydrogen chloride at temperatures between 45°C and 85°C in the presence of 3-chloro-1-butene to improve the yield of 1-chloro-2-butene. google.com

Derivatives of 1-chloro-2-butene can be synthesized from other dienes, such as isoprene (B109036) (2-methyl-1,3-butadiene). One notable method involves a chloroalcoholation reaction, which is used to prepare intermediates for the synthesis of Vitamin A derivatives. google.com In this process, isoprene is treated with a source of electrophilic chlorine and water. google.com This results in the addition of a chlorine atom and a hydroxyl group across the diene system, yielding a mixture of chloroalcohol products. These intermediates can then be further reacted, for example with a carboxylic anhydride (B1165640) under acid catalysis, to produce compounds like 1-chloro-2-methyl-4-alkanoyloxy-2-butene. google.com This demonstrates the versatility of using substituted dienes as precursors for creating more complex chlorinated butene structures.

Utilizing 2-Butene, 1-chloro- as a Synthetic Building Block

1-Chloro-2-butene is a highly useful and reactive building block in organic chemistry due to its dual functionality. smolecule.com The presence of both a labile allylic chloride and a nucleophilic double bond allows it to participate in a wide range of chemical transformations.

It is widely employed as a "butenylating" or "crotylating" agent, enabling the introduction of the four-carbon crotyl group into various molecules. chemicalbook.com Its reactivity stems from the fact that the chlorine atom is a good leaving group, and its departure is facilitated by the stability of the resulting allylic carbocation (favoring Sₙ1 reactions) or the stabilization of the transition state (favoring Sₙ2 reactions). brainly.combrainly.com

Key applications include:

Nucleophilic Substitution: The chloride is readily displaced by a wide variety of nucleophiles. This allows for the synthesis of substituted butenes such as alcohols (from hydroxide (B78521) ions), ethers, amines, and thiols. smolecule.com

Organometallic Reactions: It reacts with magnesium to form the corresponding Grignard reagent (crotylmagnesium chloride), which is a powerful nucleophile for creating new carbon-carbon bonds with carbonyl compounds. chemicalbook.com Tin-mediated reactions with aldehydes and ketones are also common. researchgate.net

Alkylation Reactions: It can be used to alkylate aromatic compounds like benzene (B151609) in Friedel-Crafts type reactions or to alkylate active methylene (B1212753) compounds. chemguide.co.ukrsc.org

Preparation of Organosilanes: It reacts with reagents like trichlorosilane (B8805176) in the presence of copper salt catalysts to form crotyltrichlorosilane, a useful silylating agent and synthetic intermediate. chemicalbook.comsigmaaldrich.com

Polymer Science: It can be used as a comonomer in polymerization reactions to produce copolymers with modified properties. smolecule.com

| Reaction Type | Reagent(s) | Product Class | Citation |

|---|---|---|---|

| Nucleophilic Substitution | Hydroxide (OH⁻), Alkoxides (RO⁻), Amines (RNH₂), Cyanide (CN⁻) | Crotyl Alcohol, Crotyl Ethers, Crotyl Amines, Pentenenitriles | smolecule.comncert.nic.in |

| Grignard Reagent Formation | Magnesium (Mg) in ether | Crotylmagnesium chloride | chemicalbook.com |

| Barbier-type Reaction | Aldehyde/Ketone, Tin/Iodine (Sn/I₂) | Homoallylic alcohols | researchgate.net |

| Silylation | Trichlorosilane (HSiCl₃), Tertiary Amine, Copper Salts | (E)-Crotyltrichlorosilane | chemicalbook.comsigmaaldrich.com |

| Polymerization | Other monomers | Copolymers | guidechem.comsmolecule.com |

Table of Compound Names

| Systematic IUPAC Name | Common Name(s) |

|---|---|

| (E)-1-Chlorobut-2-ene / (Z)-1-Chlorobut-2-ene | 1-Chloro-2-butene, Crotyl chloride |

| Buta-1,3-diene | 1,3-Butadiene |

| 3-Chlorobut-1-ene | - |

| But-2-en-1-ol (B7822390) | Crotyl alcohol |

| 2-Methylbuta-1,3-diene | Isoprene |

| 1-Chloro-2-methyl-4-alkanoyloxy-2-butene | - |

| 2,3-Dichlorobutane | - |

| Triphenylphosphine | - |

| Thionyl chloride | - |

| Oxalyl chloride / Oxalyl dichloride | - |

| N-Bromosuccinimide | NBS |

| (E)-Crotyltrichlorosilane | - |

Precursor in Complex Organic Molecule Construction

The unique structural features of 2-Butene, 1-chloro- make it a critical building block for constructing complex organic molecules, including natural products and their analogues. Its ability to introduce the crotyl moiety (a four-carbon chain with a double bond) is fundamental to its utility.

A significant application is in the synthesis of organosilicon compounds. 2-Butene, 1-chloro- reacts with trichlorosilane in the presence of a tertiary amine and copper salts to produce (E)-crotyltrichlorosilane. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This product is a valuable reagent in its own right, used for the stereoselective synthesis of homoallylic alcohols through reaction with aldehydes.

Furthermore, 2-Butene, 1-chloro- is employed in metal-catalyzed cross-coupling reactions. For instance, it reacts with palladium compounds to form crotyl palladium chloride dimers, which are themselves catalysts for important transformations like Suzuki-Miyaura couplings. These reactions are cornerstones of modern organic synthesis for creating carbon-carbon bonds. The crotyl group can also be incorporated into more complex structures through sequences involving multiple synthetic steps, such as in the total synthesis of fatty acid fragments where related allyl halides are used. acs.org

Role in Fine Chemical Synthesis

2-Butene, 1-chloro- serves as a key intermediate in the synthesis of a wide range of fine chemicals, including pharmaceuticals and agrochemicals. cymitquimica.com Its reactivity allows for the efficient introduction of the butenyl group into various molecular scaffolds.

A notable example is its use in the synthesis of (RS)-carnitine chloride. nih.gov In a multi-step sequence, 2-Butene, 1-chloro- is first converted to tert-butyl 3-butenoate. This intermediate is then epoxidized, and subsequent reaction with trimethylamine (B31210) hydrochloride followed by hydrolysis yields the target carnitine molecule. nih.gov

The compound is also a precursor in the synthesis of intermediates for Vitamin A derivatives. google.com A patented method describes the conversion of isoprene to a 1-chloro-2-methyl-4-alkanoyloxy-2-butene intermediate, highlighting the utility of chlorinated butene structures in building blocks for complex vitamins. google.com The versatility of 2-Butene, 1-chloro- is further demonstrated by its use in preparing various organic compounds through nucleophilic substitution and elimination reactions. cymitquimica.com

Application in Polymer Science and Functional Materials Research

In the realm of materials science, 2-Butene, 1-chloro- and related alkyl halides are utilized as monomers or functionalizing agents to create polymers and materials with specific properties.

An important application is its role as a starting material in the preparation of crotyl cellulose (B213188). google.com This modified cellulose ether is a useful component in the formulation of coating and molding compositions, imparting specific physical properties to the final products. google.com

More advanced research explores the incorporation of alkyl chloride functionalities into polymer backbones to create "smart" or functional materials. For example, research has shown that polymers containing covalently bound alkyl chlorides can mediate the oxidation of other molecules when exposed to ionizing radiation. nih.gov In these systems, irradiation of aqueous solutions containing the polymer generates peroxyl radicals from the alkyl chloride units, which then act as oxidants. nih.gov This principle can be applied to develop materials that respond to external stimuli, such as in triggered drug delivery systems where a change in the polymer's properties (e.g., a switch from hydrophobic to hydrophilic) can be induced. nih.gov

Data Tables

Table 1: Synthetic Methods for 2-Butene, 1-chloro-

| Precursor(s) | Reagent(s) | Product(s) | Key Features | Reference(s) |

| 1,3-Butadiene | Hydrogen Chloride (HCl) | 1-Chloro-2-butene, 3-Chloro-1-butene | Industrial method; electrophilic addition. chegg.comgoogle.com | chegg.comgoogle.com |

| 1,3-Butadiene | HCl, Copper(I) Chloride, Acetic Acid | 1-Chloro-2-butene | Catalyzed process to improve yield of the desired isomer. google.com | google.com |

| Crotyl alcohol | Oxalyl dichloride, Triphenylphosphine oxide | 1-Chloro-2-butene | Laboratory-scale chloride displacement. chemicalbook.com | chemicalbook.com |

Table 2: Applications of 2-Butene, 1-chloro- in Synthesis

| Application Area | Reaction / Product | Significance | Reference(s) |

| Complex Molecule Construction | Synthesis of (E)-crotyltrichlorosilane | Creates a key reagent for stereoselective synthesis. | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Complex Molecule Construction | Formation of crotyl palladium chloride dimers | Prepares catalysts for cross-coupling reactions. | |

| Fine Chemical Synthesis | Synthesis of (RS)-carnitine chloride | Serves as a key starting material for a pharmaceutical compound. | nih.gov |

| Fine Chemical Synthesis | Intermediate for Vitamin A derivatives | Used as a building block for complex vitamins. | google.com |

| Polymer Science | Synthesis of crotyl cellulose | Creates a modified polymer for coatings and moldings. | google.com |

| Functional Materials Research | Incorporation into functional polymers | Forms materials that can mediate oxidation for applications like triggered release. | nih.gov |

Mechanistic Investigations of Chemical Transformations Involving 2 Butene, 1 Chloro

Nucleophilic Substitution Reaction Pathways

Nucleophilic substitution reactions of allylic halides like 2-Butene, 1-chloro- can proceed through multiple pathways, including the classical SN1 and SN2 mechanisms, as well as pathways involving allylic rearrangement, denoted as SN1', SN2', and SNi'. The specific mechanism and the resulting product distribution are influenced by factors such as solvent polarity, nucleophile strength, and steric hindrance.

SN1 Mechanism Elucidation

Under conditions favoring the SN1 mechanism, 2-Butene, 1-chloro- can undergo ionization to form a carbocation intermediate. spcmc.ac.inbrainly.comdoubtnut.combrainly.inwikidoc.org Due to the presence of the adjacent double bond, the positive charge is delocalized through resonance across two carbon atoms, forming a resonance-stabilized allylic carbocation. spcmc.ac.indoubtnut.combrainly.inwikidoc.orgwikipedia.org

The allylic carbocation derived from 2-Butene, 1-chloro- exists as two resonance structures: one with the positive charge on the carbon originally bonded to the chlorine (C1) and the double bond between C2 and C3, and another with the positive charge shifted to C3 and the double bond between C1 and C2. spcmc.ac.indoubtnut.combrainly.inwikidoc.org This delocalization is key to understanding the product distribution in SN1-like reactions. The nucleophile can then attack either of the positively charged carbons in the resonance-stabilized carbocation, leading to a mixture of products. spcmc.ac.indoubtnut.combrainly.inwikidoc.org

SN2 Mechanism Considerations

The SN2 mechanism typically involves a concerted backside attack of the nucleophile on the carbon bearing the leaving group, leading to inversion of configuration. masterorganicchemistry.com For 2-Butene, 1-chloro-, which is a primary allylic halide, the carbon atom directly bonded to the chlorine is primary, which generally favors the SN2 pathway in simple alkyl halides. brainly.comencyclopedia.pubma.edu

However, the presence of the adjacent double bond in 2-Butene, 1-chloro- introduces additional considerations. While a direct SN2 attack at the primary carbon is possible, the allylic system also allows for the SN2' pathway, where the nucleophile attacks the terminal carbon of the double bond, with simultaneous displacement of the leaving group and rearrangement of the double bond. spcmc.ac.inbrainly.inwikidoc.orgwikipedia.orglscollege.ac.inyoutube.com Steric hindrance around the double bond can potentially influence the feasibility of the direct SN2 pathway. brainly.combrainly.in

Allylic Rearrangements (SN1', SN2', SNi')

Allylic rearrangement, also known as an allylic shift, is a common phenomenon in the reactions of allylic compounds, where the double bond shifts to the adjacent carbon atom during a reaction. brainly.inwikidoc.orgwikipedia.orglscollege.ac.inacemap.info This is particularly relevant to the chemistry of 2-Butene, 1-chloro-.

In SN1-like conditions, the resonance-stabilized allylic carbocation intermediate allows the nucleophile to attack at either of the electrophilic centers (C1 or C3), leading to a mixture of the direct substitution product (retaining the original double bond position) and the rearranged product (with the double bond shifted). This is termed the SN1' mechanism. spcmc.ac.inbrainly.inwikidoc.orglscollege.ac.inyoutube.comacemap.info For instance, the reaction of 1-chloro-2-butene (B1196595) with sodium hydroxide (B78521) yields a mixture of but-2-en-1-ol (B7822390) (the direct substitution product) and but-3-en-2-ol (the rearranged product). spcmc.ac.inbrainly.inwikidoc.orgwikipedia.orgencyclopedia.publscollege.ac.inchemeurope.com Research indicates that the product distribution in such reactions is influenced by the relative stability of the potential products and steric factors governing the nucleophile's approach to the ambident carbocation. spcmc.ac.inyoutube.com

Under SN2-like conditions, allylic rearrangement can occur via the SN2' mechanism. This involves a concerted attack of the nucleophile at the γ-carbon (C3 in 2-Butene, 1-chloro-) with simultaneous shift of the double bond and departure of the leaving group from the α-carbon (C1). spcmc.ac.inbrainly.inwikidoc.orgwikipedia.orglscollege.ac.inyoutube.com The SN2' pathway is favored when direct SN2 attack is hindered or when a strong nucleophile is used. spcmc.ac.inlscollege.ac.in The products of SN2' reactions are often similar to those from SN1' reactions, resulting from the attack at the allylic position remote from the leaving group. spcmc.ac.inlscollege.ac.in

The SNi' mechanism is an internal nucleophilic substitution with allylic rearrangement, which can occur with certain reagents like thionyl chloride. brainly.inlscollege.ac.in This mechanism is less common but is relevant in specific reactions of allylic alcohols and halides.

The product distribution in nucleophilic substitution reactions of 2-Butene, 1-chloro- is a result of the competition between the SN1, SN2, SN1', and SN2' pathways, the prevalence of each being dependent on the reaction conditions.

| Reaction Conditions | Predominant Mechanism(s) | Expected Products |

| Polar protic solvent, weak nucleophile | SN1, SN1' | Mixture of but-2-en-1-ol and but-3-en-2-ol |

| Polar aprotic solvent, strong nucleophile, less steric hindrance | SN2, SN2' | Mixture of but-2-en-1-ol and but-3-en-2-ol (potentially different ratio than SN1/SN1') |

Note: Specific quantitative data for product distribution of 2-Butene, 1-chloro- under various conditions would require detailed experimental studies.

Example Data: Reaction of 1-Chloro-2-butene with Sodium Hydroxide

The reaction of 1-chloro-2-butene with sodium hydroxide yields a mixture of but-2-en-1-ol and but-3-en-2-ol. spcmc.ac.inbrainly.inwikidoc.orgwikipedia.orgencyclopedia.publscollege.ac.inchemeurope.com While precise ratios can vary with conditions, the product where the hydroxyl group is on the primary carbon (but-2-en-1-ol) is often reported as the minor product. spcmc.ac.inbrainly.inwikidoc.orglscollege.ac.in

| Reactant | Nucleophile/Base | Products | Relative Yield (Illustrative) |

| 2-Butene, 1-chloro- | NaOH | But-2-en-1-ol | Minor |

| But-3-en-2-ol | Major |

Based on qualitative data indicating the primary alcohol product is minor. spcmc.ac.inbrainly.inwikidoc.orglscollege.ac.in

Elimination Reaction Studies

Allylic halides like 2-Butene, 1-chloro- can also undergo elimination reactions, specifically dehydrohalogenation, where a hydrogen halide is removed from the molecule, leading to the formation of a diene. aakash.ac.instudysmarter.co.ukchemicalnote.com This process typically occurs under basic conditions.

Dehydrohalogenation Processes

Dehydrohalogenation of alkyl halides commonly proceeds via the E1 or E2 mechanisms. aakash.ac.instudysmarter.co.ukchemicalnote.comamazonaws.comlibretexts.org The E2 mechanism is a concerted, one-step process where a base abstracts a proton from a β-carbon simultaneously with the departure of the leaving group from the α-carbon, forming a double bond. aakash.ac.inchemicalnote.comlibretexts.org The E1 mechanism involves a two-step process: initial ionization to form a carbocation (similar to the SN1 intermediate), followed by deprotonation of a β-carbon by a weak base to form an alkene. chemicalnote.com

For 2-Butene, 1-chloro-, dehydrohalogenation would involve the removal of HCl. The hydrogen atoms available for elimination are on the methyl group (C4) or potentially the vinylic proton on C3 (though vinylic halides are generally unreactive towards elimination via typical E1/E2 mechanisms). Elimination of a hydrogen from C4 and the chlorine from C1 would result in the formation of butadiene.

Influence of Base Properties on Product Distribution

In elimination reactions, particularly E2, the nature of the base significantly influences the product distribution, especially when multiple β-hydrogens are available, potentially leading to different alkene isomers. aakash.ac.inamazonaws.comlibretexts.orglibretexts.org This is often discussed in terms of Saytzeff's rule and Hofmann's rule. Saytzeff's rule predicts the formation of the more substituted, and generally more stable, alkene as the major product, which is favored by strong, small bases. aakash.ac.inamazonaws.comlibretexts.orglibretexts.orgshaalaa.com Hofmann's rule predicts the formation of the less substituted, less stable alkene as the major product, which is favored by bulky bases or when the leaving group is poor. libretexts.org

While specific detailed studies on the dehydrohalogenation product distribution of 2-Butene, 1-chloro- were not extensively found in the provided snippets, the general principles of base-influenced regioselectivity in E2 reactions of alkyl halides would apply. A strong, non-bulky base would likely favor the formation of the more substituted diene product if multiple elimination pathways were accessible and led to conjugated systems. Conversely, a bulky base might favor elimination leading to a less substituted or less sterically hindered product. The specific structure of 2-Butene, 1-chloro- suggests that elimination would primarily lead to butadiene.

| Base Properties | Expected Regioselectivity (General E2) | Potential Outcome for 2-Butene, 1-chloro- |

| Strong, non-bulky | Favors Saytzeff product (more substituted alkene) | Likely favors butadiene if accessible and stable |

| Bulky | Favors Hofmann product (less substituted alkene) | Could influence specific isomer formed if multiple butadiene isomers were possible via different H abstraction sites |

Note: The primary elimination product from 2-Butene, 1-chloro- is expected to be butadiene. The influence of base properties would primarily affect the rate and potentially the stereochemistry of the resulting diene.

Electrophilic and Radical Addition Reactions

The presence of the alkene functionality in 2-butene, 1-chloro- makes it reactive towards both electrophilic and radical addition processes. These reactions typically involve the disruption of the π system and the formation of new σ bonds.

Electrophilic Alkene Addition Mechanisms

Electrophilic addition to alkenes is a fundamental reaction in organic chemistry, generally initiated by the attack of an electrophile on the electron-rich double bond. For unsymmetrical alkenes, the regioselectivity of the addition is often governed by Markovnikov's rule, which states that the hydrogen atom (or the more positive part of the electrophile) adds to the carbon atom of the double bond that already has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. wikipedia.orgsolubilityofthings.comsavemyexams.com

In the case of 2-butene, 1-chloro-, the double bond is between C2 and C3. Electrophilic attack can potentially lead to carbocation intermediates. The stability of these intermediates dictates the favored reaction pathway and the major products. While direct electrophilic addition mechanisms to the double bond of 1-chlorobut-2-ene are not extensively detailed in the provided sources, related reactions involving allylic systems and carbocation formation offer insights. For instance, the hydrolysis of 1-chloro-2-butene under aqueous conditions proceeds via an SN1 mechanism involving the formation of a resonance-stabilized allylic carbocation intermediate. brainly.comdoubtnut.com This intermediate can be attacked by a nucleophile at either of the two positive centers, leading to a mixture of products, such as but-2-en-1-ol and but-3-en-2-ol. doubtnut.combrainly.com The formation and subsequent reaction of such allylic carbocations are central to understanding the electrophilic reactivity of 2-butene, 1-chloro-.

The general mechanism for electrophilic addition of a hydrogen halide (HX) to an alkene involves the protonation of the alkene to form a carbocation, followed by the attack of the halide anion on the carbocation. libretexts.org The regioselectivity is determined by the stability of the intermediate carbocation, with more substituted carbocations being more stable. savemyexams.comlibretexts.org

Kinetics and Stereochemistry of Atomic Chlorine Reactions

The reaction of atomic chlorine with alkenes can proceed via radical pathways. Studies on the reaction of Cl atoms with simple butenes, such as cis- and trans-2-butene, provide relevant mechanistic and stereochemical information. These reactions can involve addition, addition-elimination, and abstraction pathways, forming various radical intermediates including stabilized allylic radicals. nih.gov

Product yields in the reaction of Cl atoms with butenes are dependent on factors such as total pressure. For example, the reaction of cis-2-butene (B86535) with Cl atoms in the presence of N₂ at 700 Torr yields a mixture of products including meso-2,3-dichlorobutane (47%), DL-2,3-dichlorobutane (18%), 3-chloro-1-butene (B1220285) (13%), cis-1-chloro-2-butene (13%), trans-1-chloro-2-butene (2%), and trans-2-butene (8%). nih.gov Similarly, the reaction with trans-2-butene yields meso-2,3-dichlorobutane (48%), DL-2,3-dichlorobutane (17%), 3-chloro-1-butene (12%), cis-1-chloro-2-butene (2%), trans-1-chloro-2-butene (16%), and cis-2-butene (2%). nih.gov

These product distributions highlight the complexity of atomic chlorine reactions with alkenes, involving multiple reaction channels and influencing the stereochemical outcome, leading to both meso and racemic products. The relative rate constants for the reaction of Cl with different chlorinated butenes have also been measured, indicating the reactivity of these species towards atomic chlorine. nih.gov

Radical Intermediates and Subsequent Product Formation

Radical addition reactions to alkenes typically involve a chain mechanism consisting of initiation, propagation, and termination steps. inflibnet.ac.inlibretexts.orgupenn.edu The addition of a radical species to the alkene forms a new radical intermediate, which then undergoes further reactions to propagate the chain and form products. inflibnet.ac.inmasterorganicchemistry.com

In the context of 2-butene, 1-chloro-, radical addition to the double bond can generate allylic radical intermediates. Allylic radicals are resonance-stabilized, which influences the regioselectivity of the initial radical addition step. masterorganicchemistry.com For example, the addition of a radical to 1-chlorobut-2-ene could potentially occur at either carbon of the double bond, leading to different radical intermediates. The more stable radical intermediate is generally formed preferentially. masterorganicchemistry.com

Subsequent reactions of these radical intermediates, such as abstraction of an atom (e.g., a hydrogen or chlorine atom) from another molecule or coupling with another radical, lead to the final products. upenn.edu The specific products formed depend on the nature of the attacking radical and the reaction conditions. Studies on the addition of radicals like bromine radicals to dienes show that resonance-stabilized allylic radicals are formed, and product distribution can be influenced by kinetic versus thermodynamic control. masterorganicchemistry.comuou.ac.inmasterorganicchemistry.com While specific data for radical addition to 2-butene, 1-chloro- is limited in the provided results, the general principles of radical addition to alkenes and the behavior of allylic radicals are directly applicable. For instance, chlorine radicals tend to add to the least substituted carbon of an alkene to form a more stable, more substituted radical center. oberlin.edu

Catalytic Reaction Mechanisms

Transition metal catalysts play a significant role in facilitating a wide array of organic transformations involving alkenes and allylic halides, including 2-butene, 1-chloro-. These catalysts can lower activation energies and provide alternative reaction pathways, often enabling selective and efficient synthesis. uobabylon.edu.iqbyjus.comunacademy.comstudymind.co.uk

Role of Transition Metal Catalysts

Transition metals exhibit catalytic activity due to their ability to exist in multiple oxidation states, form complexes with reactants, and utilize their d-orbitals for bonding. byjus.comunacademy.com Common mechanistic steps in transition metal catalysis include oxidative addition, reductive elimination, migratory insertion, and β-hydrogen elimination. libretexts.orgacs.orglibretexts.orgwikipedia.org

In reactions involving 2-butene, 1-chloro-, transition metal catalysts can interact with either the carbon-carbon double bond or the allylic carbon-chlorine bond. For example, oxidative addition of the allylic C-Cl bond to a low-valent metal center can initiate a catalytic cycle. libretexts.orgwikipedia.org The resulting metal-allyl complex can then undergo further transformations, such as insertion into another unsaturated bond or reaction with a nucleophile or electrophile.

Transition metal catalyzed cross-coupling reactions, for instance, involve joining two molecular fragments, often catalyzed by palladium, nickel, or copper complexes. acs.orgwikipedia.org While specific cross-coupling reactions of 2-butene, 1-chloro- are not detailed, its structure as an allylic halide makes it a potential substrate for such transformations, where the metal catalyst facilitates the formation of new carbon-carbon bonds.

Another relevant area is the use of transition metals in reactions involving the alkene functionality, such as hydrogenation or hydroformylation. libretexts.orgnih.govyoutube.com These reactions typically involve the coordination of the alkene to the metal center followed by insertion steps. libretexts.orgnih.gov

Studies on the reaction of 1-halobut-2-enes with tin(II) halides in the presence of additives like tetrabutylammonium (B224687) iodide demonstrate metal-mediated reactions that influence regioselectivity and diastereoselectivity in carbonyl allylation. acs.org This highlights how metal species, even those not traditionally considered "transition metals" in all contexts, can significantly impact the reaction outcome through complexation and intermediate formation.

Insights into Catalytic Asymmetric Synthesis Pathways

Catalytic asymmetric synthesis aims to produce chiral compounds with high enantiomeric or diastereomeric purity using a chiral catalyst. diva-portal.orgrsc.org Transition metal complexes incorporating chiral ligands are frequently employed in asymmetric catalysis. diva-portal.org The chiral environment created by the ligand influences the transition state energy of competing stereochemical pathways, leading to the preferential formation of one stereoisomer. diva-portal.org

Although specific catalytic asymmetric synthesis pathways involving 2-butene, 1-chloro- were not extensively described in the provided search results, the compound is mentioned as being preferred in asymmetric synthesis for the production of chiral intermediates. benchchem.com This suggests that 2-butene, 1-chloro- can serve as a substrate in asymmetric transformations.

Isomerization Studies and Stereochemical Control of 2 Butene, 1 Chloro

Cis-Trans Isomerization Dynamics

1-Chloro-2-butene (B1196595) features a double bond between the C2 and C3 atoms, allowing for the existence of cis and trans stereoisomers. These isomers differ in the spatial arrangement of substituents around the double bond drugfuture.comlibretexts.org. The dynamic interconversion between these forms is a key aspect of their chemistry.

Mechanistic Pathways of Stereoisomer Interconversion

The cis-trans isomerization of alkenes, including 1-chloro-2-butene, typically involves mechanisms that allow rotation around the double bond, which is otherwise restricted. While specific detailed mechanisms for the cis-trans isomerization of 1-chloro-2-butene are not extensively detailed in the provided results, general mechanisms for alkene isomerization can involve pathways such as radical intermediates or catalytic processes that temporarily disrupt the pi bond, allowing rotation before reformation. Studies on the reaction of chlorine atoms with cis- and trans-2-butene, which can produce cis- and trans-1-chloro-2-butene, suggest complex mechanisms involving addition, addition-elimination, and abstraction reactions, leading to various products including the cis and trans isomers of 1-chloro-2-butene nih.gov. The relative yields of these isomers depend on the starting butene isomer and pressure, indicating the influence of reaction pathways on stereochemical outcomes nih.gov.

Thermodynamic and Kinetic Control in Isomerization Processes

The equilibrium between cis and trans isomers is governed by thermodynamic factors, with the trans isomer generally being more stable due to reduced steric hindrance between substituents compared to the cis isomer libretexts.org. Kinetic control, on the other hand, relates to the relative rates of formation of the isomers. While specific thermodynamic and kinetic parameters for the cis-trans isomerization of 1-chloro-2-butene are not explicitly provided, research on related systems, such as the isomerization of 1,2-dihaloethylenes, highlights the importance of understanding the energy profiles and transition states in determining isomer distribution acs.org. The reaction conditions and the presence of catalysts can significantly influence whether the product distribution is under thermodynamic or kinetic control.

Positional Isomerization Processes

1-Chloro-2-butene is a positional isomer of 3-chloro-1-butene (B1220285), with the chlorine atom located on a different carbon atom relative to the double bond nih.govnih.gov. The interconversion between these two isomers is a well-known allylic rearrangement.

Interconversion with 3-Chloro-1-butene

The isomerization between 1-chloro-2-butene and 3-chloro-1-butene involves the migration of the double bond and the chlorine atom. This interconversion is an example of an allylic rearrangement, where a carbocation intermediate can be formed, allowing for resonance stabilization and subsequent reaction at different positions chegg.com.

The equilibrium between 3-chloro-1-butene and 1-chloro-2-butene has been experimentally studied. For instance, the average equilibrium constant for the isomerization of 3-chloro-1-butene to 1-chloro-2-butene in toluene (B28343) at 80.2°C was reported as 2.32 drugfuture.comresearchgate.netdrugfuture.com. This indicates that at equilibrium under these conditions, 1-chloro-2-butene is favored over 3-chloro-1-butene.

| Isomer | Structure | Equilibrium Constant (K) at 80.2°C in Toluene |

| 3-Chloro-1-butene | CH₂=CH-CHCl-CH₃ | 1 / 2.32 ≈ 0.43 |

| 1-Chloro-2-butene | CH₃-CH=CH-CH₂Cl | 2.32 |

Note: The equilibrium constant is for the reaction 3-chloro-1-butene <=> 1-chloro-2-butene.

Catalytic Influence on Isomer Distribution and Equilibrium

The isomerization between 3-chloro-1-butene and 1-chloro-2-butene can be catalyzed by various substances. Cuprous salts, particularly in the presence of ligands like dimethylformamide, have been shown to effectively catalyze this isomerization researchgate.netsioc-journal.cn. Studies using homogeneous catalytic systems containing cuprous salt and dimethylformamide have investigated factors influencing the reaction, such as solvent type, temperature, and catalyst concentration researchgate.netsioc-journal.cn.

The type of solvent and the content of the catalyst have a significant effect on the isomerization process researchgate.netsioc-journal.cn. Under optimal conditions, an equilibrium constant of 3.88 was reached at 60°C, and this equilibrium was maintained for a significant period researchgate.netsioc-journal.cn. This demonstrates that catalysts can not only accelerate the rate of isomerization but also influence the final equilibrium distribution of the isomers. The proposed reaction mechanism in the presence of cuprous salt and dimethylformamide has been monitored using in-situ FTIR-ATR researchgate.net.

Other catalysts, such as Pyrex glass wool and diethylamine (B46881) hydrochloride, have also been reported to catalyze the isomerization of 3-chloro-1-butene to 1-chloro-2-butene researchgate.net. The kinetics of this isomerization catalyzed by Pyrex glass wool and diethylamine hydrochloride was found to be pseudo zero order, and the ratio of the rate constants for the forward and reverse reactions was consistent with the experimentally determined equilibrium constant researchgate.net. This suggests a mechanism likely involving ion pairs on the surface of electrophilic catalysts researchgate.net.

Stereochemical Effects on Reactivity and Product Selectivity

The stereochemistry of 1-chloro-2-butene (whether it is the cis or trans isomer) and the presence of a chiral center in its positional isomer, 3-chloro-1-butene (at the C3 carbon), significantly influence their reactivity and the selectivity of reactions they undergo drugfuture.comnih.govnih.govyoutube.com.

In reactions involving the allylic system, such as nucleophilic substitution reactions under SN1 conditions, 1-chloro-2-butene can form a resonance-stabilized allylic carbocation intermediate smolecule.comchegg.com. This intermediate allows for attack by a nucleophile at two different carbon atoms (C1 and C3 of the original butene chain), leading to a mixture of products, potentially including both 1-chloro-2-butene derivatives and 3-chloro-1-butene derivatives chegg.com. The stereochemistry of the starting material and the nature of the reaction conditions can influence the distribution of these products and the stereochemical outcome at any newly formed chiral centers.

For example, the reaction of chlorine atoms with cis- and trans-2-butene produces various chlorinated products, including cis- and trans-1-chloro-2-butene and 3-chloro-1-butene nih.gov. The yields of these products differ depending on whether the starting material was cis- or trans-2-butene, highlighting the influence of the initial stereochemistry on the reaction pathway and product distribution nih.gov. This study also provided the first detailed look at stereochemical effects on the products of a gas-phase Cl+olefin reaction nih.gov.

The presence of a chiral center in 3-chloro-1-butene means it can exist as enantiomers (R and S forms) drugfuture.comnih.govyoutube.com. While 1-chloro-2-butene itself does not have a chiral center, its formation from or interconversion with chiral 3-chloro-1-butene, especially in catalyzed reactions, can involve stereoselective or stereospecific pathways. The stereochemical outcome of reactions involving these isomers is crucial in synthetic chemistry, particularly when aiming for the production of specific enantiomers or diastereomers.

Spectroscopic Characterization of 2 Butene, 1 Chloro and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure and stereochemistry of organic molecules. Both ¹H and ¹³C NMR are widely applied to 2-Butene, 1-chloro- and its derivatives.

¹H and ¹³C NMR for Structural Elucidation and Stereochemistry

¹H NMR spectroscopy provides information about the different types of protons in the molecule, their chemical environments, and their connectivity through spin-spin coupling dokumen.pubaccessengineeringlibrary.comarchive.orgdokumen.pubdokumen.pub. The chemical shifts (δ) and coupling constants (J) observed in the ¹H NMR spectrum are characteristic of the specific protons within the vinyl, allylic, and methyl groups of 2-Butene, 1-chloro-. Analysis of the splitting patterns arising from spin-spin coupling helps in determining the connectivity and relative positions of hydrogen atoms accessengineeringlibrary.comdokumen.pub.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule, with different types of carbon atoms resonating at distinct chemical shifts dokumen.pubarchive.orgdokumen.pubresearch-solution.com. The chemical shifts in ¹³C NMR are particularly sensitive to the electronic environment of the carbon atoms. For 2-Butene, 1-chloro-, the signals for the methyl carbon, the two vinylic carbons, and the carbon bearing the chlorine atom are observed in characteristic regions of the spectrum research-solution.com.

Crucially, ¹³C NMR spectroscopy is valuable for distinguishing between the (E) and (Z) isomers of 1-chloro-2-butene (B1196595), particularly through the chemical shift of the allylic carbon. Research has shown that the ¹³C NMR shift of the allylic carbon of 1-chlorobut-2-ene is approximately δC 17.6 ppm for the (E)-configuration and δC 12.6 ppm for the (Z)-configuration research-solution.comresearchgate.netacs.orgresearchgate.net. This difference in chemical shifts allows for the determination of the double bond stereochemistry in 1-chloro-2-butene and its derivatives research-solution.comresearchgate.netacs.orgresearchgate.net.

NMR spectra for both (E)- and (Z)-1-chloro-2-butene are available in various spectral databases thieme-connect.deiitmandi.ac.inacs.orgoup.comresearchgate.netacs.org. Analysis of these spectra allows for complete structural elucidation and confirmation of the isomeric form.

Correlation of Theoretical and Experimental Chemical Shifts

While the search results indicate the availability of computational chemical data for 1-chloro-2-butene oup.comdokumen.pub, detailed studies specifically correlating theoretical and experimental NMR chemical shifts for this compound were not extensively detailed in the provided snippets. However, the principle of comparing calculated and experimentally determined spectroscopic parameters is a standard approach in chemical structure verification and is applied to various organic compounds, including those with rotational barriers that can be studied using theoretical calculations researchgate.netresearchgate.net. Such correlations can help confirm assignments and provide insights into conformational preferences or electronic effects.

Vibrational Spectroscopy (IR and Raman)

Infrared Spectroscopy for Reaction Monitoring and Product Analysis

IR spectroscopy is widely used for identifying functional groups and can be applied to monitor chemical reactions involving 2-Butene, 1-chloro- and analyze the resulting products research-solution.comlibretexts.org. By observing the appearance or disappearance of characteristic absorption bands corresponding to specific functional groups (such as C=C stretching, C-Cl stretching, and C-H bending vibrations), chemists can follow the progress of a reaction and confirm the formation of the desired product research-solution.comresearchgate.net. For example, changes in the vinylic C=C stretching frequency or the appearance of new bands can indicate that a reaction has occurred at the double bond or the allylic position. IR spectra for 1-chloro-2-butene are available and can be used as reference for such analyses archive.orgresearchgate.netresearchgate.netuou.ac.in.

Raman Spectroscopy for Vibrational Mode Characterization

Raman spectroscopy provides additional information about the vibrational modes of a molecule, particularly those that are not active or are weak in IR spectroscopy researchgate.netresearchgate.net. Raman scattering arises from changes in the molecule's polarizability during vibration. Raman spectra can complement IR data for a more complete understanding of the molecular vibrations and can be used for characterization and identification purposes researchgate.netresearchgate.net. Raman spectra for 1-chloro-2-butene are also available in spectral databases thieme-connect.deacs.orgresearchgate.netresearchgate.netacs.orgresearchgate.net.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound accessengineeringlibrary.comdokumen.pubresearch-solution.comchemistrydocs.comacs.org.

Electron Ionization Mass Spectrometry (EI-MS) is a common technique used for volatile organic compounds like 2-Butene, 1-chloro- thieme-connect.deaccessengineeringlibrary.com. In EI-MS, the molecule is bombarded with electrons, causing ionization and often fragmentation research-solution.com. The resulting ions are then separated and detected based on their m/z ratio, producing a mass spectrum accessengineeringlibrary.comresearch-solution.com. The molecular ion peak corresponds to the mass of the intact molecule, while the fragmentation pattern provides structural information by revealing the masses of the resulting fragments research-solution.comchemistrydocs.com.

For 2-Butene, 1-chloro-, the molecular ion peak would be expected at m/z 90.55 (for C₄H₇³⁵Cl) and 92.55 (for C₄H₇³⁷Cl), reflecting the natural abundance of chlorine isotopes researchgate.netacs.org. The fragmentation pattern would include peaks corresponding to the loss of the chlorine atom, methyl radical, or other structural rearrangements typical of allylic chlorides and alkenes chemistrydocs.comacs.org. GC-MS, which couples gas chromatography with mass spectrometry, is a common technique for analyzing mixtures containing 1-chloro-2-butene and its isomers thieme-connect.deresearchgate.net. Mass spectra for 2-Butene, 1-chloro- are available thieme-connect.deaccessengineeringlibrary.comacs.orgresearchgate.netresearchgate.netacs.orgdokumen.pubchegg.com.

High-Resolution Mass Spectrometry for Molecular Ion Characterization

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the accurate mass of a molecule, allowing for the precise determination of its elemental composition. alevelchemistry.co.uk In mass spectrometry, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). alevelchemistry.co.ukmsu.edu The molecular ion peak corresponds to the unfragmented ionized molecule. msu.eduuni-saarland.de

For 2-Butene, 1-chloro-, which has the molecular formula C₄H₇Cl, the computed monoisotopic mass is 90.0236279 Da. nih.govuni.lu HRMS can be used to validate this molecular ion, providing a highly accurate mass measurement that confirms the elemental composition C₄H₇Cl. benchchem.combenchchem.com

A characteristic feature in the mass spectrum of chlorine-containing compounds is the presence of isotopic peaks. Chlorine has two main stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a distinctive M+2 peak in the mass spectrum, which is two mass units higher than the molecular ion peak (M⁺) and has an intensity ratio of approximately 3:1 (M⁺:M+2). chemguide.co.ukdocbrown.info Observing this isotopic pattern for the molecular ion of 2-Butene, 1-chloro- provides strong evidence for the presence of a single chlorine atom in the molecule. Fragment ions containing chlorine will also exhibit this characteristic isotopic doublet. chemguide.co.uk

The NIST WebBook provides an electron ionization mass spectrum for 2-Butene, 1-chloro-, showing the distribution of fragment ions generated under electron bombardment conditions. nist.govnist.gov Analysis of these fragmentation patterns can provide further structural information about the molecule. uni-saarland.de

Photoionization Efficiency Studies for Isomer Differentiation

Photoionization efficiency (PIE) studies involve measuring the ionization yield of a molecule as a function of the incident photon energy. The energy at which ionization begins is the ionization energy, which is a characteristic property of a molecule. PIE curves can be particularly useful for differentiating between isomers, as different structural isomers often have distinct ionization energies. benchchem.com

While specific detailed PIE studies focused solely on differentiating the (E) and (Z) isomers of 1-chlorobut-2-ene were not extensively found in the search results, the principle is well-established for butene derivatives and halogenated alkenes. For instance, photoionization mass spectrometry has been applied to study reactive intermediates and determine the isomeric composition in reacting systems, including halogenobutenes. acs.orgresearchgate.net Differences in ionization energies have been noted for other butene isomers (e.g., 1-butene (B85601) vs. 2-butene). benchchem.com

Applying PIE studies to 1-chlorobut-2-ene isomers would involve generating the ions using tunable vacuum ultraviolet (VUV) synchrotron radiation and monitoring the ion signal as the photon energy is varied. acs.orgresearchgate.net The resulting PIE curves for the (E) and (Z) isomers would likely show different ionization thresholds and potentially different fragmentation patterns at various energies, allowing for their identification and quantification in a mixture. This technique is sensitive to the electronic structure of the molecule, which is influenced by the subtle structural differences between stereoisomers.

Advanced Spectroscopic and Surface Science Techniques

Beyond fundamental spectroscopic characterization, advanced techniques are employed to gain deeper insights into the solid-state structure and surface reactivity of 2-Butene, 1-chloro- or its derivatives.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a primary technique for determining the three-dimensional atomic and molecular structure of crystalline materials. wikipedia.organton-paar.com It involves diffracting X-rays off the ordered arrangement of atoms in a crystal and analyzing the resulting diffraction pattern to reconstruct the electron density map, from which atomic positions and chemical bonds can be determined. wikipedia.organton-paar.com

While 2-Butene, 1-chloro- is a liquid at typical room temperatures (boiling point around 84 °C) wikipedia.org, X-ray crystallography can be applied to study crystalline derivatives or inclusion compounds containing 2-Butene, 1-chloro-, or to study the compound in a crystalline solid phase at low temperatures if it forms one. The technique provides precise bond lengths, bond angles, and conformational information, which are critical for understanding the molecule's properties and reactivity.

Studies on related carbocations, such as C₄H₇⁺ isomers in carborane salts, have utilized X-ray diffraction to characterize their structures in the crystalline phase. researchgate.net Similarly, the crystal structures of metal complexes containing chloro-ligands or related organic moieties have been determined by X-ray crystallography, demonstrating its applicability to systems involving chlorine and hydrocarbon chains. researchgate.net If a suitable crystalline form of 2-Butene, 1-chloro- or a relevant solid derivative could be obtained, X-ray crystallography would provide definitive information about its solid-state molecular conformation and packing.

Temperature-Programmed X-ray Photoelectron Spectroscopy (TPXPS) for Surface Reactions

Temperature-Programmed X-ray Photoelectron Spectroscopy (TPXPS) is a surface-sensitive technique that combines X-ray photoelectron spectroscopy (XPS) with controlled temperature ramps. XPS provides information about the elemental composition and chemical states of atoms in the near-surface region of a material by analyzing the kinetic energy of emitted photoelectrons. seriius.comcnrs.frntu.edu.tw By performing XPS measurements while heating or cooling a sample, TPXPS allows for the study of temperature-induced changes in surface chemistry, such as adsorption, reaction, and desorption processes. seriius.comcnrs.fr

Although direct TPXPS studies on 2-Butene, 1-chloro- were not found, research on the surface reactions of related chlorinated hydrocarbons, such as 1-chloro-2-methyl-2-propanol (B146346), on metal surfaces like Ag(110) demonstrates the power of this technique. capes.gov.brresearchgate.netresearchgate.net TPXPS, often used in conjunction with TPD, can track the cleavage of specific bonds, such as the C-Cl bond, and the formation of new chemical species on the surface as temperature increases. capes.gov.brresearchgate.netresearchgate.netresearchgate.net

For instance, TPXPS analysis of the Cl 2p core level can reveal changes in the chemical environment of the chlorine atom, indicating C-Cl bond scission and the formation of surface chloride species. researchgate.net Similarly, analysis of the C 1s and O 1s core levels can provide information about the fate of the hydrocarbon backbone and any oxygen-containing intermediates. researchgate.net By monitoring the intensities and binding energies of these peaks as a function of temperature, researchers can elucidate reaction pathways and determine the temperatures at which specific surface reactions occur. Studies have shown that C-Cl scission in related chloro-alcohols on silver surfaces can begin at temperatures as low as 200 K, influenced by factors like oxygen pre-coverage. capes.gov.brresearchgate.netresearchgate.net This highlights the utility of TPXPS for investigating the surface reactivity of chlorinated organic compounds.

Temperature-Programmed Desorption (TPD) for Surface Intermediate Analysis

Temperature-Programmed Desorption (TPD), also known as thermal desorption spectroscopy (TDS), is a technique used to study the adsorption and desorption of molecules from a surface. In a TPD experiment, a surface with adsorbed species is heated in a vacuum, and the desorbing molecules are detected by a mass spectrometer. capes.gov.brresearchgate.netresearchgate.netresearchgate.net The temperatures at which molecules desorb provide information about their binding energies to the surface and the kinetics of desorption. Furthermore, detecting different masses during the temperature ramp allows for the identification of desorbed reaction products and intermediates formed on the surface. capes.gov.brresearchgate.netresearchgate.net

TPD is frequently used in combination with TPXPS to provide a more complete picture of surface reaction mechanisms. capes.gov.brresearchgate.netresearchgate.net For example, in studies of 1-chloro-2-methyl-2-propanol on Ag(110), TPD was used to monitor the desorption of the product isobutylene (B52900) oxide and unreacted starting material at different temperatures. capes.gov.brresearchgate.netresearchgate.net The appearance of desorption peaks at specific temperatures provided insights into the stability of surface intermediates and the kinetics of product formation and release. capes.gov.brresearchgate.netresearchgate.net

Computational and Theoretical Chemistry of 2 Butene, 1 Chloro

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental tools used to investigate the electronic structure and properties of molecules. These approaches solve the electronic Schrödinger equation (or approximations thereof) to determine molecular energies, geometries, vibrational frequencies, and other properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical method that approximates the electronic structure of a many-electron system based on its electron density. DFT is computationally less demanding than traditional ab initio methods for systems of moderate size, making it suitable for studying organic molecules like 2-Butene, 1-chloro-. DFT calculations can be applied to determine optimized molecular geometries, understand electron distribution through charge analysis, and calculate energetic properties such as formation energies and reaction enthalpies.

Studies on butene derivatives, including 1-chloro-2-butene (B1196595), have utilized DFT to calculate properties such as electronic energies and dipole moments jocpr.comresearchgate.net. For instance, DFT calculations at the B3LYP/6-311++G(d,p) level in the gas phase have been reported for 1-chloro-2-butene jocpr.comresearchgate.net. These calculations provide fundamental data points for understanding the molecule's stability and charge distribution.

An example of computed properties for (E)-1-chloro-2-butene (CID 637923) from computational methods includes a molecular weight of 90.55 g/mol and an XLogP3 of 1.7 nih.gov. Similarly, for (Z)-1-chlorobut-2-ene (CID 5463237), computed properties include a molecular weight of 90.55 g/mol and an XLogP3 of 1.7 nih.gov. These computed values offer initial insights into the compound's physical characteristics based on its structure.

Ab Initio Methods for Reaction Energetics and Transition States

Ab initio methods, derived directly from theoretical principles without empirical parameters, offer a rigorous approach to studying molecular systems. These methods are particularly valuable for calculating the energetics of chemical reactions and characterizing transition states, which are crucial for understanding reaction mechanisms and kinetics. While general ab initio studies on reaction mechanisms involving chlorinated hydrocarbons exist nih.govnih.govcopernicus.org, detailed ab initio investigations specifically focused on reactions of 2-Butene, 1-chloro-, including the characterization of transition states and reaction intermediates, were not extensively found in the surveyed literature. The application of methods like MP2 or higher-level coupled-cluster theory could, in principle, provide accurate energy profiles for reactions involving 2-Butene, 1-chloro-, such as substitution or addition reactions.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the time-dependent behavior of molecules, including their flexibility, conformational changes, and interactions with their environment. These methods are complementary to static quantum chemical calculations.

Conformational Analysis and Stability Prediction of Isomers

Conformational analysis investigates the different spatial arrangements (conformers) a molecule can adopt through rotation around single bonds and their relative stabilities. For a molecule like 2-Butene, 1-chloro-, which contains a carbon-carbon double bond and a single bond adjacent to a chlorine atom, various conformers are possible due to rotation around the C(sp2)-C(sp3) and C(sp3)-Cl bonds. Computational methods, including molecular mechanics and DFT, can be used to map the potential energy surface as a function of dihedral angles to identify stable conformers and their relative energies mdpi.compearson.com. Predicting the most stable conformers is essential for understanding the molecule's preferred structure and its behavior in different environments. While general principles of conformational analysis apply to 2-Butene, 1-chloro-, specific detailed computational studies focusing solely on its conformational landscape were not prominently featured in the search results.

2-Butene, 1-chloro- exists as geometric isomers, cis and trans (or (Z) and (E)), due to the double bond. The relative stability of these isomers can also be investigated using computational methods. PubChem lists both the (E) and (Z) isomers nih.govnih.gov.

Characterization of Reaction Intermediates and Transition States

Molecular dynamics simulations can be used to explore reaction pathways and characterize transient species such as reaction intermediates and transition states researchgate.net. By simulating the motion of atoms over time, dynamics simulations can provide information about the lifetime and structural evolution of these species. While molecular dynamics simulations are widely used in chemistry mdpi.comrsc.orgmdpi.comchemicalpapers.comucl.ac.uk, specific applications detailing the characterization of reaction intermediates or transition states for reactions involving 2-Butene, 1-chloro- were not extensively found in the search results. Such simulations could, for example, provide dynamic insights into nucleophilic substitution reactions or addition reactions involving the double bond.

Molecular Descriptors and Reactivity Prediction

Molecular descriptors are numerical values that capture various aspects of a molecule's structure and properties. These descriptors can be computed from the molecular structure and are used in Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) to predict chemical reactivity and other properties peercommunityjournal.orgchemrxiv.orgscirp.orgresearchgate.netresearchgate.net.

Computed molecular descriptors for 2-Butene, 1-chloro- (specifically the (E) isomer, CID 637923) are available and include properties like molecular weight, XLogP3, and topological surface area nih.gov. These descriptors can be used in predictive models. For instance, studies have shown the utility of DFT-based molecular descriptors for predicting properties scirp.org. The complexity descriptor for (E)-1-chloro-2-butene is listed as 30.6 nih.gov, and for (Z)-1-chlorobut-2-ene as 30.6 guidechem.com. These descriptors provide a quantitative measure of the structural complexity.

While the general approach of using molecular descriptors for reactivity prediction is well-established chemrxiv.orgresearchgate.net, specific studies detailing the use of descriptors to predict the reactivity of 2-Butene, 1-chloro- in various chemical transformations were not prominently found in the search results. However, the availability of computed descriptors suggests that such predictive analyses are feasible.

Chemoinformatics and Chemometrics Approaches

Chemoinformatics and chemometrics involve the use of computational and statistical methods to analyze chemical data, build models, and extract meaningful information from large datasets. These fields can be applied to characterize the structural features, predict properties, and explore the relationships between structure and activity or reactivity for compounds like 2-Butene, 1-chloro-.

Chemoinformatics approaches often involve the calculation of molecular descriptors, which are numerical representations of a molecule's structural and chemical properties. These descriptors can range from simple counts of atoms and bonds to more complex representations of electronic structure, topological features, and spatial arrangements. For 2-Butene, 1-chloro-, descriptors could capture features such as the presence of the double bond, the chlorine atom, the carbon chain length, and the stereochemistry (E or Z isomerism). PubChem, for instance, provides computed properties like molecular weight and XLogP3 for both the (E) and (Z) isomers of 1-chlorobut-2-ene. nih.govuni.lunih.gov

While specific detailed chemoinformatics studies focusing solely on 2-Butene, 1-chloro- and its reactivity were not extensively found in the search results, the general principles of chemoinformatics are applicable. Techniques such as similarity searching, structural alerts, and the use of chemical space analysis could be employed to compare 2-Butene, 1-chloro- to other compounds with known properties or reactivity patterns. Regulatory contexts, for example, utilize cheminformatics modules and tools like QSAR Toolbox and GenRA for tasks such as identifying structural analogs and assessing similarity based on physicochemical and toxicological properties. regulations.gov Both (2E)- and (Z)-1-chlorobut-2-ene are listed in such contexts with their identifiers like InChIKeys and SMILES strings, which are fundamental in chemoinformatics for unique compound representation and database searching. regulations.gov

Chemometrics, on the other hand, focuses on the application of statistical methods to chemical data. This can include methods like principal component analysis (PCA), partial least squares (PLS), and clustering analysis to identify patterns, build predictive models (e.g., Quantitative Structure-Activity Relationships - QSAR, or Quantitative Structure-Property Relationships - QSPR), and optimize chemical processes. While direct examples of chemometric studies specifically on the reactivity of 2-Butene, 1-chloro- were not prominent in the search results, chemometric methods are broadly applied in chemistry for analyzing complex datasets, such as those arising from spectroscopic measurements or reaction kinetics studies. researchgate.netresearchgate.net The analysis of atmospheric air quality matrices, which can involve volatile organic compounds like butene derivatives, sometimes employs chemometric techniques. researchgate.net

The combination of chemoinformatics and chemometrics could potentially be used to develop QSAR or QSPR models to predict the reactivity of 2-Butene, 1-chloro- in various reactions based on its molecular structure and calculated descriptors. However, the availability of sufficient experimental reactivity data for a diverse set of related compounds is crucial for building robust predictive models.

Correlation with Experimental Reactivity Data

Correlating theoretical calculations with experimental reactivity data is a fundamental aspect of computational chemistry. Theoretical methods, such as Density Functional Theory (DFT) or ab initio calculations, can provide insights into reaction mechanisms, transition states, activation energies, and the electronic structure of molecules, which directly influence their reactivity.